(+/-)-Hypophyllanthin

Description

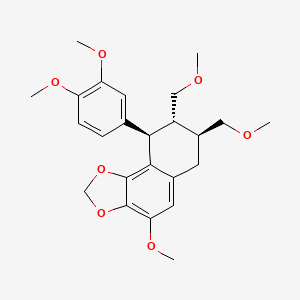

Structure

3D Structure

Properties

IUPAC Name |

(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJCUHLNHSKZBW-LZJOCLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CC2=CC(=C3C(=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857866 | |

| Record name | (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33676-00-5, 78215-54-0 | |

| Record name | Hypophyllanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33676-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(+/-)-Hypophyllanthin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Hypophyllanthin is a lignan found predominantly in plants of the Phyllanthus genus. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and antitumor properties.[1] This technical guide provides an in-depth overview of the natural sources, geographical distribution, and quantitative analysis of this compound. It also details experimental protocols for its extraction and quantification and visualizes key signaling pathways and experimental workflows.

Natural Sources and Geographical Distribution

This compound is naturally present in a variety of Phyllanthus species, which are widely distributed across tropical and subtropical regions of the world, including Asia, Africa, and the Americas.[2][3][4] The concentration of hypophyllanthin can vary significantly between different species, and even within the same species, depending on geographical location, climate, and soil conditions.[1]

Phyllanthus amarus is consistently reported as the species containing the highest concentrations of hypophyllanthin. Other notable species that contain this lignan include P. niruri, P. urinaria, P. debilis, P. virgatus, P. fraternus, and P. maderaspatensis. Research indicates that the leaves of these plants generally contain the highest concentration of lignans like hypophyllanthin.

Quantitative Analysis of this compound

The quantity of this compound varies considerably among different Phyllanthus species and even in samples of the same species collected from different geographical locations. The following tables summarize the quantitative data from various studies.

Table 1: Quantitative Content of this compound in Various Phyllanthus Species

| Phyllanthus Species | Part of Plant | Extraction Solvent | Analytical Method | Hypophyllanthin Content | Reference |

| P. amarus | Whole Plant | Ethyl Acetate | UPLC/ESI-MS/MS | 29.40 mg/g | |

| P. amarus | Whole Plant | Methanol | HPLC | 121.85 µg/mL (from Indonesia) | |

| P. amarus | Leaves | - | TLC Densitometry | 0.383% w/w | |

| P. amarus | Whole Plant | - | HPTLC | 0.033 to 0.149% w/w | |

| P. niruri | Whole Plant | Methanol | HPLC | 0.44% to 3.23% | |

| P. niruri | - | - | Column Chromatography | 4.16% w/w | |

| P. urinaria | Whole Plant | Methanol | HPLC | 19.5 µg/mL | |

| P. maderaspatensis | Leaves | - | TLC Densitometry | 0.013% w/w | |

| P. virgatus | Leaves | - | TLC Densitometry | 0.012% w/w | |

| P. debilis | - | Ethanol | Column Chromatography | ~0.13% from extract |

Experimental Protocols

Extraction of this compound from Phyllanthus amarus

This protocol is based on methodologies described for the extraction of lignans from Phyllanthus species.

-

Plant Material Preparation: Air-dry the leaves of Phyllanthus amarus at room temperature (25 ± 5°C). Once dried, grind the leaves into a fine powder.

-

Solvent Extraction:

-

Weigh 1 gram of the powdered leaves.

-

Perform extraction with methanol (3 x 10 mL), with each extraction lasting for 10 hours at room temperature.

-

Combine the extracts from the three extraction cycles.

-

-

Solvent Removal: Filter the combined extract and then remove the solvent under reduced pressure to obtain the crude residue containing hypophyllanthin.

-

Further Purification (Optional): The crude extract can be further purified using column chromatography techniques. For instance, a multi-step process involving maceration with calcium carbonate, percolation with a mixture of n-hexane and ethyl acetate, followed by silica gel column chromatography can be employed for isolating purer hypophyllanthin.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the quantitative analysis of hypophyllanthin.

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 column (e.g., 2.1 × 250 mm, 5 µm) is suitable for separation.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 55:45, v/v) is commonly used. In some methods, a phosphate buffer (pH 2.8) and acetonitrile (e.g., 83:17) mixture is employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

-

Detection: Set the UV detector to a wavelength of 230 nm for quantification.

-

Injection Volume: Inject a 10 µL volume of the sample extract.

-

Standard Preparation: Prepare standard solutions of purified this compound in methanol at various concentrations (e.g., 125, 250, 500, 1000 µg/mL) to generate a calibration curve.

-

Quantification: Calculate the concentration of hypophyllanthin in the samples by comparing the peak area with the standard calibration curve.

Visualizations

Signaling Pathways

The pharmacological effects of this compound are attributed to its interaction with various cellular signaling pathways.

Caption: Anti-inflammatory signaling pathway inhibited by this compound.

Caption: Hypophyllanthin's interference with SIRT1/Akt and N-cadherin/β-catenin pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from Phyllanthus species.

Caption: General workflow for extraction and quantification of this compound.

References

- 1. Pharmacological activities and mechanisms of action of hypophyllanthin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DE10014674B4 - Process for the extraction and isolation of phyllanthine - Google Patents [patents.google.com]

- 3. Dbnl and β-catenin promote pro-N-cadherin processing to maintain apico-basal polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

The Discovery and Isolation of Hypophyllanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypophyllanthin is a lignan of significant scientific interest, primarily isolated from plants of the Phyllanthus genus, which have a long history in traditional medicine for treating a variety of ailments.[1][2] Chemically, hypophyllanthin is known as (7R,8R, 9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1][2]benzodioxole, with the molecular formula C₂₄H₃₀O₇.[1] Its discovery and subsequent isolation have paved the way for extensive research into its pharmacological properties, including anti-inflammatory, anticancer, and hepatoprotective effects. This technical guide provides an in-depth overview of the historical context of its discovery, detailed experimental protocols for its isolation and quantification, and an exploration of the key signaling pathways it modulates.

Historical Perspective and Discovery

The journey of hypophyllanthin's discovery is intertwined with the phytochemical investigation of the Phyllanthus species, particularly Phyllanthus niruri and Phyllanthus amarus. Early studies focusing on the traditional medicinal uses of these plants led to the isolation and characterization of their bioactive constituents. One of the seminal works in this area was conducted by Syamasundar et al. in 1985, which not only reported the isolation of hypophyllanthin from Phyllanthus niruri but also demonstrated its anti-hepatotoxic activity. This initial discovery spurred further research into its chemical structure, synthesis, and a wide array of biological activities.

Isolation and Quantification of Hypophyllanthin

The isolation of hypophyllanthin from its natural sources is a multi-step process involving extraction followed by various chromatographic techniques. The yield and purity of the isolated compound can vary significantly depending on the plant species, geographical location, and the methods employed for extraction and purification.

Table 1: Quantitative Yield of Hypophyllanthin from Various Phyllanthus Species and Isolation Methods

| Phyllanthus Species | Extraction/Isolation Method | Yield of Hypophyllanthin | Reference |

| P. niruri | Column Chromatography | 4.16% w/w | |

| P. amarus (Malaysia) | Vacuum Liquid Chromatography followed by Column Chromatography | 2.35% w/w | |

| P. amarus (Indonesia) | Vacuum Liquid Chromatography followed by Column Chromatography | 3.21% w/w | |

| P. debilis | Repeated Silica Gel Column Chromatography, Preparative TLC, Recrystallization | 0.13% from ethanol extract | |

| P. amarus (Ethyl Acetate Fraction) | Not Specified | 29.40 mg/g |

Experimental Protocols

This protocol outlines a general procedure for the extraction of hypophyllanthin from dried plant material.

-

Plant Material Preparation: Air-dry the leaves of the selected Phyllanthus species and grind them into a coarse powder.

-

Solvent Extraction:

-

Macerate 100 g of the powdered plant material with a suitable solvent. Methanol has been shown to be effective for extracting high contents of hypophyllanthin.

-

Perform the extraction exhaustively, for example, using a Soxhlet apparatus or by repeated maceration (e.g., 3 x 500 mL of methanol for 24 hours each).

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Caption: General workflow for the extraction of hypophyllanthin.

This protocol describes a typical column chromatography procedure for the purification of hypophyllanthin from the crude extract.

-

Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane.

-

Pack a glass column (e.g., 40 cm height, 2.5 cm diameter) with the silica gel slurry.

-

-

Sample Loading:

-

Adsorb the crude extract onto a small amount of silica gel and allow it to dry.

-

Carefully load the dried extract-silica gel mixture onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a solvent system of increasing polarity. A common gradient starts with n-hexane and gradually introduces a more polar solvent like ethyl acetate. For example, start with 100% n-hexane, followed by gradients of n-hexane:ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

-

-

Fraction Collection:

-

Collect fractions of a fixed volume (e.g., 25 mL) sequentially.

-

-

Monitoring and Pooling:

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:acetone:ethyl acetate; 74:12:8 v/v/v).

-

Visualize the spots under UV light (254 nm) or by spraying with a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating). Hypophyllanthin will appear as a distinct spot at a specific Rf value.

-

Pool the fractions containing pure hypophyllanthin.

-

-

Crystallization:

-

Evaporate the solvent from the pooled fractions to obtain the purified hypophyllanthin.

-

Recrystallize the compound from a suitable solvent (e.g., methanol or a mixture of hexane and ethyl acetate) to obtain pure crystals.

-

HPTLC is a precise and rapid method for the quantification of hypophyllanthin in plant extracts.

-

Sample and Standard Preparation:

-

Prepare a standard stock solution of pure hypophyllanthin in methanol (e.g., 1 mg/mL).

-

Prepare the sample solution by dissolving a known weight of the crude extract in methanol.

-

-

Chromatography:

-

Stationary Phase: Pre-activated silica gel 60 F254 HPTLC plates.

-

Mobile Phase: Hexane:acetone:ethyl acetate (74:12:8, v/v/v).

-

Application: Apply known volumes of the standard and sample solutions as bands on the HPTLC plate using an automated applicator.

-

-

Development and Derivatization:

-

Develop the plate in a twin-trough chamber saturated with the mobile phase until the solvent front migrates a specific distance (e.g., 8 cm).

-

Dry the plate and visualize the bands. For quantification, derivatization can be performed by dipping the plate in a vanillin-sulfuric acid reagent followed by heating at 110°C for 5-10 minutes.

-

-

Densitometric Analysis:

-

Scan the plate using a TLC scanner at a specific wavelength (e.g., 580 nm for the derivatized compound).

-

Quantify the amount of hypophyllanthin in the sample by comparing the peak area of the sample with that of the standard.

-

Table 2: HPTLC Method Validation Parameters for Hypophyllanthin Quantification

| Parameter | Value | Reference |

| Rf Value | 0.29 | |

| Recovery | 97.3% | |

| Limit of Detection (LOD) | 0.20 µg/mL | |

| Limit of Quantification (LOQ) | 0.66 µg/mL |

Key Signaling Pathways Modulated by Hypophyllanthin

Hypophyllanthin exerts its significant anti-inflammatory and anticancer effects by modulating several key intracellular signaling pathways. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)-Akt pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Hypophyllanthin has been shown to inhibit the activation of this pathway.

Caption: Hypophyllanthin's inhibition of the NF-κB signaling pathway.

MAPK and PI3K-Akt Signaling Pathways

The MAPK and PI3K-Akt pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Hypophyllanthin has been demonstrated to suppress the phosphorylation of key components in these pathways.

Caption: Hypophyllanthin's inhibitory effects on the MAPK and PI3K-Akt pathways.

Experimental Protocols for Pathway Analysis

This protocol is used to determine the effect of hypophyllanthin on the phosphorylation status of proteins in the NF-κB, MAPK, and PI3K-Akt pathways.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., U937 macrophages) to 80-90% confluency.

-

Pre-treat the cells with varying concentrations of hypophyllanthin for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to activate the signaling pathways.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-NF-κB, NF-κB, p-ERK, ERK, p-Akt, Akt) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

ELISA is used to measure the production of pro-inflammatory cytokines like TNF-α and IL-1β, which are downstream targets of the signaling pathways inhibited by hypophyllanthin.

-

Sample Collection:

-

Culture and treat cells as described in the Western blot protocol.

-

Collect the cell culture supernatant after the treatment period.

-

-

ELISA Procedure:

-

Use a commercial ELISA kit for the specific cytokine to be measured (e.g., human TNF-α ELISA kit).

-

Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubating with detection antibody, and adding the substrate.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and calculate the concentration of the cytokine in the samples.

-

Conclusion

The discovery and isolation of hypophyllanthin have been pivotal in advancing our understanding of the therapeutic potential of natural products. The methodologies for its extraction, purification, and quantification are well-established, enabling consistent and reproducible research. Furthermore, the elucidation of its mechanisms of action, particularly its inhibitory effects on the NF-κB, MAPK, and PI3K-Akt signaling pathways, provides a solid foundation for its further development as a potential therapeutic agent for inflammatory diseases and cancer. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing the necessary protocols and data to facilitate ongoing and future investigations into this promising natural compound.

References

An In-depth Technical Guide to the Biosynthesis of Hypophyllanthin in Phyllanthus

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hypophyllanthin is a pharmacologically significant aryltetralin lignan predominantly found in various species of the Phyllanthus genus. Its diverse biological activities, including anti-inflammatory, hepatoprotective, and anti-tumor properties, have positioned it as a molecule of interest for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the current understanding of the hypophyllanthin biosynthetic pathway, from its primary metabolic precursors to the final molecular structure. It includes a consolidation of quantitative data on its prevalence in different Phyllanthus species, detailed experimental protocols for its analysis and isolation, and an exploration of the regulatory signaling cascades that govern its production. Furthermore, this document discusses future perspectives in metabolic engineering aimed at enhancing the yield of this valuable secondary metabolite.

Introduction

Hypophyllanthin, chemically known as (7R,8R, 9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1][3]benzodioxole, is a lignan synthesized by plants of the Phyllanthus genus, such as P. amarus, P. niruri, and P. urinaria.[1] Lignans are a large class of phenolic natural products formed by the dimerization of two phenylpropanoid units. The biosynthesis of hypophyllanthin originates from the shikimate and phenylpropanoid pathways, starting with the dimerization of cinnamic acid. Understanding this complex pathway is crucial for the quality control of herbal formulations and for developing biotechnological strategies to increase its production for pharmaceutical applications.

The Biosynthetic Pathway of Hypophyllanthin

The formation of hypophyllanthin is a multi-step enzymatic process. While the complete pathway has not been fully elucidated in Phyllanthus, a proposed route has been established based on known general lignan biosynthesis pathways in other plants. The pathway can be divided into three main stages: the upstream phenylpropanoid pathway, the core lignan pathway, and the specific tailoring steps to form the hypophyllanthin scaffold.

-

Upstream Phenylpropanoid Pathway: The journey begins with the aromatic amino acid L-Phenylalanine, a product of the Shikimate pathway. Phenylalanine is converted into coniferyl alcohol, a key monolignol precursor, through a series of enzymatic reactions catalyzed by Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL), among others.

-

Core Lignan Pathway: The central phase involves the stereospecific dimerization of two coniferyl alcohol molecules. This reaction is mediated by dirigent proteins (DIR) and laccases to form (+)-pinoresinol. Subsequently, a series of reductions and oxidations occur. Pinoresinol-lariciresinol reductase (PLR) catalyzes the sequential conversion of (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol. Following this, secoisolariciresinol dehydrogenase (SDH) oxidizes (-)-secoisolariciresinol to yield (-)-matairesinol, a key branchpoint intermediate.

-

Proposed Tailoring Steps: From matairesinol, a series of currently uncharacterized hydroxylation, methylation, and cyclization reactions are proposed to occur, ultimately leading to the complex aryltetralin scaffold of hypophyllanthin.

Quantitative Analysis of Hypophyllanthin in Phyllanthus Species

The concentration of hypophyllanthin varies significantly among different Phyllanthus species and is influenced by geographical origin, season of collection, and the specific plant part analyzed. Phyllanthus amarus has been consistently reported to contain the highest concentrations of both phyllanthin and hypophyllanthin. The following table summarizes quantitative data from various studies.

| Phyllanthus Species | Plant Part | Location/Condition | Analytical Method | Hypophyllanthin Content | Reference |

| P. amarus | Whole Plant | Indonesia | HPLC | 121.85 µg/mL (in extract) | |

| P. amarus | Whole Plant | - | HPLC | 108.11 µg/mL (in extract) | |

| P. amarus | Whole Plant | - | HPLC | 29.40 mg/g (in ethyl acetate fraction) | |

| P. amarus | Leaves | - | Chiral TLC | 0.383% w/w | |

| P. niruri | Whole Plant | - | Column Chromatography | 4.16% w/w | |

| P. niruri | Whole Plant | Malaysia | HPLC | 3.23% | |

| P. urinaria | Whole Plant | - | HPLC | 19.5 µg/mL (in extract) | |

| P. maderaspatensis | Leaves | - | Chiral TLC | 0.013% w/w | |

| P. virgatus | Leaves | - | Chiral TLC | 0.012% w/w | |

| P. debilis | Whole Plant | - | Column Chromatography | 0.13% (from ethanol extract) | |

| P. amarus | Shoots | In vitro culture (MS + 0.25 mg/L Kinetin) | HPLC | ~10 mg/g DW (phyllanthin + hypophyllanthin) |

Experimental Protocols for Analysis and Isolation

Accurate quantification and successful isolation of hypophyllanthin are essential for research and quality control. Chromatographic techniques are the cornerstone of this analysis.

High-Performance Thin-Layer Chromatography (HPTLC)

A validated HPTLC method offers a rapid and precise approach for the simultaneous quantification of phyllanthin and hypophyllanthin.

-

Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.

-

Sample Preparation: Dried, powdered plant material is extracted with a suitable solvent (e.g., methanol or hexane). The extract is filtered and concentrated to a known volume.

-

Standard Preparation: A stock solution of purified hypophyllanthin of known concentration is prepared in a suitable solvent.

-

Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.

-

Mobile Phase: A common mobile phase for separation is a mixture of hexane, acetone, and ethyl acetate (e.g., 74:12:8 v/v/v).

-

Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

-

Derivatization and Detection: After drying, the plate is sprayed with a visualizing agent, such as vanillin-sulphuric acid reagent, and heated.

-

Quantification: The plate is scanned using a densitometer at a specific wavelength (e.g., 580 nm after derivatization), and the peak areas are used to calculate the concentration against the standard calibration curve.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a widely used method for the accurate quantification of hypophyllanthin.

-

Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: Gradient elution is often employed for better separation. A typical system uses a mixture of water (often with an acidifier like 0.1% TFA) as mobile phase A and an organic solvent like methanol or acetonitrile as mobile phase B.

-

Flow Rate: A standard flow rate is 1.0 mL/min.

-

Detection: Detection is typically performed at UV wavelengths of 230 nm and 280 nm, where lignans show strong absorbance.

-

Quantification: External standard calibration is used. A calibration curve is constructed by injecting known concentrations of a hypophyllanthin standard. The concentration in the sample extract is determined by comparing its peak area to the calibration curve.

Regulation of Hypophyllanthin Biosynthesis

The production of lignans, including hypophyllanthin, is not static but is regulated by complex signaling networks in response to developmental cues and environmental stimuli. The use of elicitors, both biotic (e.g., endophytic fungi) and abiotic (e.g., drought stress), has been shown to enhance lignan synthesis.

The signaling cascade often involves the generation of second messengers like reactive oxygen species (ROS, e.g., H₂O₂) and an influx of cytosolic calcium (Ca²⁺). These messengers activate downstream protein kinase cascades, such as mitogen-activated protein kinases (MAPKs). This ultimately leads to the activation of transcription factors that bind to the promoter regions of key biosynthetic genes, such as PAL, upregulating their expression and increasing the metabolic flux towards lignan production. Plant hormones like Jasmonic Acid (JA) and Salicylic Acid (SA) are key players in mediating these defense-related responses.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Preliminary Studies of the Mechanism of Action of (+/-)-Hypophyllanthin

Introduction

This compound, a lignan predominantly isolated from plants of the Phyllanthus genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the preliminary studies investigating its mechanisms of action, with a focus on its anti-inflammatory and anticancer properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Anti-inflammatory Mechanism of Action

Preliminary studies have elucidated that a primary mechanism of action for hypophyllanthin's anti-inflammatory effects is the downregulation of key signaling pathways in immune cells, particularly macrophages.[4]

Inhibition of NF-κB, MAPK, and PI3K-Akt Signaling Pathways

In in vitro models using lipopolysaccharide (LPS)-induced U937 macrophages, hypophyllanthin has been shown to significantly inhibit the inflammatory cascade.[4] The proposed mechanism involves the suppression of IκB degradation and the phosphorylation of IκB kinases (IKKα/β), which are critical steps in the activation of the nuclear factor-kappa B (NF-κB) pathway.

Furthermore, hypophyllanthin impedes the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is also a target, with hypophyllanthin interfering with its activation. The collective inhibition of these pathways leads to a significant reduction in the gene expression and protein levels of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), as well as the downstream product prostaglandin E2 (PGE2).

Experimental Protocols

-

Cell Culture and Treatment: U937 human monocytic cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). The macrophages are then pre-treated with varying concentrations of hypophyllanthin before being stimulated with LPS (1 µg/mL) to induce an inflammatory response.

-

Measurement of Pro-inflammatory Mediators: The levels of PGE2, TNF-α, and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: To determine the effect on signaling proteins, cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies against total and phosphorylated forms of IKKα/β, IκBα, NF-κB p65, ERK, JNK, p38, and Akt.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is then performed to measure the mRNA expression levels of COX-2, TNF-α, and IL-1β, with GAPDH used as an internal control.

Anticancer Mechanism of Action

This compound has demonstrated cytotoxic effects against various cancer cell lines and has also been shown to synergize with conventional chemotherapeutic agents.

Cytotoxicity and Chemosensitization in Breast Cancer

Studies on human breast cancer cell lines (MCF-7) and their adriamycin-resistant counterparts (MCF-7ADR) have revealed that hypophyllanthin possesses moderate cytotoxic activity. More significantly, it acts as a chemosensitizer, enhancing the anticancer effects of doxorubicin (DOX) in resistant cells.

The proposed mechanism for this synergistic effect involves the interference with the SIRT1/Akt signaling pathway. By inhibiting SIRT1, hypophyllanthin suppresses the phosphorylation of Akt, a key protein in cell survival pathways. This action promotes DOX-induced apoptosis and counteracts the apoptosis-escape mechanism of autophagy often seen in resistant cancer cells. Additionally, hypophyllanthin has been observed to suppress the N-cadherin/β-catenin axis, which is implicated in tumor cell migration and invasion.

Quantitative Data on Anticancer Activity

| Cell Line | Compound | IC₅₀ Value (µM) | Reference |

| Lung Cancer (A549) | Hypophyllanthin | 228 | |

| Hepatic Cancer (SMMC-7721) | Hypophyllanthin | 181 | |

| Gastric Cancer (MGC-803) | Hypophyllanthin | 181 | |

| Breast Cancer (MCF-7) | Hypophyllanthin | 74.2 ± 1.5 | |

| Resistant Breast Cancer (MCF-7ADR) | Hypophyllanthin | 58.7 ± 1.2 | |

| Cervical Cancer (HeLa) | Hypophyllanthin | 30.1 µg/mL |

Experimental Protocols

-

MTT Assay for Cytotoxicity: Cancer cells are seeded in 96-well plates and treated with various concentrations of hypophyllanthin for a specified period (e.g., 48 hours). 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is then added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured to determine cell viability and calculate the IC₅₀ value.

-

Apoptosis and Cell Cycle Analysis: Flow cytometry is used to analyze apoptosis and cell cycle distribution. For apoptosis, cells are stained with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, cells are fixed and stained with PI.

-

Western Blot Analysis: To investigate the molecular mechanism, protein expression levels of SIRT1, Akt, p-Akt, N-cadherin, and β-catenin are assessed by Western blotting as described previously.

-

Wound Healing/Migration Assay: A scratch is made in a confluent monolayer of cells. The rate of closure of the "wound" is monitored over time in the presence or absence of hypophyllanthin to assess its effect on cell migration.

Other Reported Mechanisms of Action

Modulation of Vascular Tension

Preliminary studies suggest that hypophyllanthin can modulate vascular tension through endothelium-independent mechanisms. It is believed to block Ca²⁺ entry into vascular smooth muscle cells and inhibit phenylephrine (PE)-mediated Ca²⁺ release from the sarcoplasmic reticulum.

P-glycoprotein (P-gp) Inhibition

Hypophyllanthin has been identified as a direct and reversible inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer. This activity likely contributes to its ability to chemosensitize cancer cells to drugs like doxorubicin.

General Experimental Workflow

The preliminary investigation of this compound typically follows a structured workflow from isolation to mechanistic studies.

Isolation and Quantification Protocols

-

Extraction: Dried, powdered plant material from a Phyllanthus species is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol.

-

Isolation: The crude extracts are fractionated using chromatographic techniques. This often involves initial separation by column chromatography over silica gel, followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure hypophyllanthin.

-

Quantification: High-Performance Thin-Layer Chromatography (HPTLC) and Reverse-Phase HPLC (RP-HPLC) are validated methods used for the quantification of hypophyllanthin in plant extracts and herbal formulations. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for determination.

Conclusion and Future Directions

The preliminary studies on this compound reveal its potential as a lead molecule for the development of novel anti-inflammatory and anticancer therapeutics. Its multifaceted mechanism of action, involving the modulation of critical signaling pathways like NF-κB, MAPK, PI3K-Akt, and SIRT1/Akt, underscores its therapeutic promise. The ability to inhibit P-gp and sensitize resistant cancer cells to conventional chemotherapy is particularly noteworthy for oncological applications.

Further research is required to fully elucidate its pharmacological profile. Future investigations should focus on in vivo studies in various animal models to assess its efficacy, bioavailability, pharmacokinetics, and safety. A deeper understanding of its molecular targets and structure-activity relationships will be crucial for optimizing its therapeutic potential and advancing it toward clinical investigations.

References

- 1. Frontiers | Pharmacological activities and mechanisms of action of hypophyllanthin: A review [frontiersin.org]

- 2. Pharmacological activities and mechanisms of action of hypophyllanthin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological activities and mechanisms of action of hypophyllanthin: A review | Semantic Scholar [semanticscholar.org]

- 4. Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of Hypophyllanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypophyllanthin is a lignan found in various species of the Phyllanthus genus, which have a long history of use in traditional medicine.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the therapeutic potential of hypophyllanthin, revealing a range of biological activities, including anti-inflammatory, anti-cancer, hepatoprotective, and antiviral effects.[1][2] This technical guide provides a comprehensive overview of the known and potential therapeutic targets of hypophyllanthin, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways involved.

Anti-inflammatory Activity

Hypophyllanthin has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Core Therapeutic Targets

The primary anti-inflammatory targets of hypophyllanthin include the downregulation of the following signaling pathways and molecules:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Hypophyllanthin inhibits the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition is achieved by suppressing the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB, and by inhibiting the phosphorylation of IKKα/β, the upstream kinases of IκBα.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: Hypophyllanthin has been shown to suppress the phosphorylation of key MAPK members, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK. These kinases are involved in the production of inflammatory mediators.

-

Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Pathway: The PI3K/Akt pathway is another critical regulator of inflammation, and hypophyllanthin has been observed to inhibit its activation.

-

Pro-inflammatory Mediators: As a consequence of its effects on the aforementioned signaling pathways, hypophyllanthin significantly reduces the production and expression of key pro-inflammatory molecules, including:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-1beta (IL-1β)

-

Cyclooxygenase-2 (COX-2)

-

Prostaglandin E2 (PGE2)

-

Quantitative Data: Inhibition of Pro-inflammatory Mediators

| Mediator | Cell Line | Inducer | Assay | Endpoint | Result | Reference |

| TNF-α | U937 Macrophages | LPS | ELISA | Protein Level | Significant Inhibition | |

| IL-1β | U937 Macrophages | LPS | ELISA | Protein Level | Significant Inhibition | |

| COX-2 | U937 Macrophages | LPS | Western Blot | Protein Level | Significant Inhibition | |

| COX-2 | U937 Macrophages | LPS | qRT-PCR | mRNA Level | Significant Inhibition | |

| PGE2 | U937 Macrophages | LPS | ELISA | Production | Significant Inhibition |

Signaling Pathway Diagram

Experimental Protocols

Human monocytic U937 cells are a common model for studying inflammation. The cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For differentiation into macrophages, U937 cells are treated with phorbol 12-myristate 13-acetate (PMA) for 48 hours. The differentiated macrophages are then pre-treated with various concentrations of hypophyllanthin for a specified time (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α or IL-1β) overnight at 4°C.

-

Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, phospho-ERK, phospho-Akt, COX-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and gene-specific primers for the target genes (e.g., TNF-α, IL-1β, COX-2) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.

Anti-cancer Activity

Hypophyllanthin exhibits promising anti-cancer properties, particularly in the context of sensitizing drug-resistant cancer cells to conventional chemotherapy.

Core Therapeutic Targets

The key targets of hypophyllanthin in cancer therapy include:

-

Sirtuin 1 (SIRT1)/Akt Signaling Pathway: Hypophyllanthin has been shown to interfere with the SIRT1/Akt pathway. SIRT1 is a deacetylase that can promote cancer progression and drug resistance. By inhibiting SIRT1, hypophyllanthin can suppress the downstream activation of Akt, a key pro-survival kinase.

-

N-cadherin/β-catenin Axis: Hypophyllanthin can suppress the N-cadherin/β-catenin signaling axis, which is involved in epithelial-mesenchymal transition (EMT), a process that enhances cancer cell invasion and metastasis.

Quantitative Data: Cytotoxicity in Breast Cancer Cell Lines

| Cell Line | Description | IC50 (µM) | Reference |

| MCF-7 | Estrogen receptor-positive breast cancer | 74.2 ± 1.5 | |

| MDA-MB-231 | Triple-negative breast cancer | 38.74 ± 1.24 µg/mL | |

| MCF-7/ADR | Doxorubicin-resistant breast cancer | 58.7 ± 1.2 | |

| A549 | Lung cancer | 0.228 mM | |

| SMMC-7721 | Hepatocellular carcinoma | 0.181 mM | |

| MGC-803 | Gastric cancer | 0.184 mM |

Signaling Pathway Diagram

Experimental Protocols

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, MCF-7/ADR) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of hypophyllanthin for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of hypophyllanthin that inhibits cell viability by 50%.

The protocol is similar to the one described for anti-inflammatory targets. Specific primary antibodies for SIRT1, phospho-Akt, total Akt, N-cadherin, and β-catenin should be used.

Antiviral Activity

In silico studies have suggested that hypophyllanthin may possess antiviral properties, particularly against SARS-CoV-2.

Potential Therapeutic Targets

-

Spike Glycoprotein: Molecular docking studies predict that hypophyllanthin can bind to the spike glycoprotein of SARS-CoV-2, potentially interfering with its entry into host cells.

-

Main Protease (Mpro or 3CLpro): Hypophyllanthin is also predicted to bind to the main protease of SARS-CoV-2, an enzyme crucial for viral replication.

Experimental Protocols

-

Protein and Ligand Preparation: Obtain the 3D structures of the viral target proteins (e.g., SARS-CoV-2 spike glycoprotein and main protease) from the Protein Data Bank (PDB). Prepare the 3D structure of hypophyllanthin.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding affinity and interaction between hypophyllanthin and the target proteins.

-

Analysis: Analyze the docking results to identify the binding site, key interacting residues, and estimate the binding energy.

Note: Experimental validation through in vitro and in vivo studies is necessary to confirm the antiviral activity and the identified targets.

Hepatoprotective Activity

Hypophyllanthin has been traditionally associated with hepatoprotective effects, although the precise molecular mechanisms are still under investigation. The protective effects are often attributed to its antioxidant and anti-inflammatory properties.

Potential Therapeutic Targets

The hepatoprotective effects of hypophyllanthin are likely mediated through a combination of mechanisms, including:

-

Reduction of Oxidative Stress: By scavenging free radicals and enhancing the activity of antioxidant enzymes.

-

Inhibition of Inflammatory Pathways: By downregulating the NF-κB and MAPK pathways, as described in the anti-inflammatory section, which also play a role in liver damage.

Quantitative Data: Hepatoprotective Effect

| Cell Line | Inducer of Toxicity | Assay | Endpoint | EC50 | Reference |

| HepG2 | tert-butyl hydroperoxide (t-BH) | Cell Viability | Protection against cytotoxicity | Not specified for pure hypophyllanthin |

Experimental Protocols

-

Cell Culture: Culture human hepatoma HepG2 cells in a suitable medium.

-

Induction of Toxicity: Treat the cells with a hepatotoxic agent (e.g., tert-butyl hydroperoxide, carbon tetrachloride) to induce cell damage.

-

Co-treatment with Hypophyllanthin: Co-treat the cells with the toxic agent and various concentrations of hypophyllanthin.

-

Cell Viability Assessment: After the treatment period, assess cell viability using the MTT assay or by measuring the release of lactate dehydrogenase (LDH).

-

EC50 Calculation: Determine the EC50 value, which is the concentration of hypophyllanthin that provides 50% protection against the toxicant-induced cell death.

Conclusion

Hypophyllanthin presents a multi-faceted pharmacological profile with well-defined therapeutic targets in the realms of inflammation and cancer. Its ability to modulate key signaling pathways such as NF-κB, MAPK, PI3K-Akt, and SIRT1/Akt underscores its potential as a lead compound for the development of novel therapeutics. While its antiviral and hepatoprotective activities are promising, further research is required to elucidate the specific molecular targets and mechanisms of action in these areas. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of hypophyllanthin.

References

A Comprehensive Review of the Pharmacological Activities of Hypophyllanthin

Introduction

Hypophyllanthin is a lignan predominantly found in various species of the Phyllanthus genus, which has a long history of use in traditional medicine for treating a wide array of ailments.[1][2] As one of the primary bioactive compounds in these plants, hypophyllanthin has been the subject of extensive scientific investigation to elucidate its pharmacological properties and mechanisms of action. This technical guide provides an in-depth review of the diverse pharmacological activities of hypophyllanthin, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular pathways to support researchers, scientists, and professionals in the field of drug development.

Anti-inflammatory Activity

Hypophyllanthin has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2][3] Studies have shown its ability to suppress the production of pro-inflammatory mediators, making it a promising candidate for the development of novel anti-inflammatory therapies.[3]

Quantitative Data for Anti-inflammatory Activity

| Activity | Model System | Concentration/Dose | Observed Effect | Reference |

| Inhibition of s-GAG release | IL-1β-stimulated cartilage explants | Dose-dependent | Inhibited the release of sulphate glycosaminoglycans (s-GAGs). | |

| Reduction of MMP-2 activity | In vitro | 100 μM | Significantly reduced the activity of matrix metalloproteinase-2 (MMP-2). | |

| Inhibition of COX-2, TNF-α, and IL-1β | LPS-induced U937 macrophages | Not specified | Significantly inhibited the protein and gene levels of COX-2 and the downstream production of PGE2, TNF-α, and IL-1β. | |

| Suppression of thermal hyperalgesia | Carrageenan-induced model in rats | 100, 200, and 400 mg/kg (of a lignan-rich extract) | Significantly decreased the severity of chronic musculoskeletal inflammatory pain. |

Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-induced U937 Macrophages

-

Cell Culture and Differentiation: Human U937 monocytic cells are cultured and differentiated into macrophages.

-

Induction of Inflammation: Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Cells are treated with varying concentrations of hypophyllanthin.

-

Measurement of Inflammatory Mediators:

-

ELISA: The production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay.

-

Western Blot: The protein expression levels of cyclooxygenase-2 (COX-2), inhibitors of kappa B (IκB), IκB kinases (Ikkα/β), NF-κB, and phosphorylated forms of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 are analyzed.

-

qRT-PCR: The gene expression levels of COX-2, TNF-α, and IL-1β are measured using quantitative real-time polymerase chain reaction.

-

-

Pathway Analysis: Specific inhibitors such as BAY 11-7082 (NF-κB inhibitor), U0126 (ERK inhibitor), SB202190 (p38 inhibitor), SP600125 (JNK inhibitor), and LY294002 (PI3K inhibitor) are used to confirm the involvement of the NF-κB, MAPK, and PI3K-Akt signaling pathways.

Signaling Pathway

Caption: Hypophyllanthin inhibits LPS-induced inflammation.

Anticancer Activity

Hypophyllanthin has exhibited promising anticancer properties against various cancer cell lines, particularly breast cancer. Its mechanisms of action include inducing apoptosis, causing cell cycle arrest, and inhibiting tumor cell migration and invasion.

Quantitative Data for Anticancer Activity

| Activity | Model System | Concentration/Dose | Observed Effect | Reference |

| Cytotoxicity | MCF-7 breast cancer cells | IC50: 74.2 ± 1.5 μM | Weak cytotoxic activity. | |

| Cytotoxicity | Doxorubicin-resistant MCF-7 (MCF-7ADR) cells | IC50: > 100 μM | Moderate potency. | |

| Synergism with Doxorubicin | MCF-7ADR cells | Not specified | Significantly synergized doxorubicin-induced anticancer properties. | |

| Anti-tumor activity | Ehrlich ascites carcinoma in mice | 25, 50, and 100 mg/kg (oral) | Exhibited anti-tumor activities. | |

| Reduction in tumor weight | N-methyl-N-nitrosourea-induced mammary carcinogenesis in rats | 5 and 10 mg/kg | Significantly decreased tumor weight. |

Experimental Protocols

In Vitro Anticancer Assay against Breast Cancer Cells

-

Cell Culture: Human breast cancer cell lines (MCF-7) and their doxorubicin-resistant counterparts (MCF-7ADR) are cultured.

-

Cytotoxicity Assay (SRB Assay):

-

Cells are treated with a range of concentrations of hypophyllanthin (0.01–100 μM) for 72 hours.

-

Cell viability is assessed using the sulforhodamine B (SRB) assay to determine the IC50 value.

-

-

Cell Cycle Analysis:

-

Cells are treated with hypophyllanthin, doxorubicin, or a combination of both.

-

Cell cycle distribution is analyzed by flow cytometry after staining with propidium iodide.

-

-

Apoptosis Assay:

-

Apoptosis induction is evaluated using techniques such as Annexin V-FITC/propidium iodide staining followed by flow cytometry.

-

-

Western Blot Analysis:

-

The expression levels of proteins involved in key signaling pathways, such as SIRT1, phosphorylated Akt (P-Akt), N-cadherin, and β-catenin, are determined by Western blotting.

-

In Vivo Anti-tumor Study in Mice

-

Animal Model: Male Swiss albino mice are used.

-

Tumor Induction: Ehrlich ascites carcinoma (EAC) cells are transplanted intraperitoneally.

-

Treatment: A mixture of hypophyllanthin and phyllanthin (1:1) is administered orally at doses of 25, 50, and 100 mg/kg body weight.

-

Evaluation of Anti-tumor Activity: The anti-tumor effect is assessed by monitoring parameters such as tumor growth, tumor weight, and survival rate.

Signaling Pathway

Caption: Hypophyllanthin's anticancer mechanism of action.

Hepatoprotective Activity

Hypophyllanthin is recognized for its hepatoprotective effects, shielding the liver from damage induced by various toxins. This protective action is a key attribute of many Phyllanthus species used in traditional medicine for liver ailments.

Quantitative Data for Hepatoprotective Activity

| Activity | Model System | Toxin | Concentration/Dose | Observed Effect | Reference |

| Reduction of GPT activity | In vitro | Carbon tetrachloride | 1.0 mg/mL | Lowered the mean glutamic-pyruvic transaminase (GPT) activity from 100% (control) to 82%. | |

| Reduction of GPT activity | In vitro | Galactosamine | 1.0 mg/mL | Lowered the mean GPT activity from 100% (control) to 86%. | |

| Inhibition of cell damage | In vitro | Carbon tetrachloride | Not specified | Significantly inhibited cell damage. |

Experimental Protocols

In Vitro Hepatoprotective Assay

-

Cell Culture: A suitable liver cell line, such as HepG2, is cultured.

-

Induction of Cytotoxicity: Liver cells are exposed to a hepatotoxin, for example, carbon tetrachloride or galactosamine, to induce cell damage.

-

Treatment: The cells are treated with hypophyllanthin.

-

Assessment of Hepatoprotection:

-

Enzyme Leakage Assay: The activity of liver enzymes, such as glutamic-pyruvic transaminase (GPT), in the culture medium is measured to assess cell membrane integrity. A reduction in enzyme leakage indicates a protective effect.

-

Cell Viability Assay: Cell viability is determined using methods like the MTT assay to quantify the protective effect of hypophyllanthin against the toxin-induced cell death.

-

Antiviral Activity

Hypophyllanthin has been investigated for its potential antiviral properties, particularly against hepatitis C virus (HCV). In silico studies have also suggested its potential to inhibit key proteins of the SARS-CoV-2 virus.

Quantitative Data for Antiviral Activity

| Virus | Model System | Observed Effect | Reference |

| Hepatitis C Virus (HCV) | Immortal cell lines (Huh 7it) | An extract containing hypophyllanthin exhibited antiviral action against HCV. | |

| SARS-CoV-2 (in silico) | Molecular docking | Hypophyllanthin showed a strong binding affinity to the spike glycoprotein (6LZG) and main protease (5R7Y) of the virus. |

Experimental Protocols

In Vitro Anti-HCV Assay

-

Cell Culture: Huh 7it cells, which are susceptible to HCV infection, are cultured.

-

Viral Infection: The cells are infected with HCV.

-

Treatment: The infected cells are treated with an extract containing hypophyllanthin.

-

Assessment of Antiviral Activity: The replication of HCV is monitored using techniques such as quantitative PCR to measure viral RNA levels or immunoassays to detect viral proteins.

In Silico Molecular Docking Study

-

Target Selection: The protein structures of key viral targets, such as the spike glycoprotein and main protease of SARS-CoV-2, are obtained from protein data banks.

-

Ligand Preparation: The 3D structure of hypophyllanthin is prepared for docking.

-

Molecular Docking: Docking simulations are performed using software like Molegro Virtual Docker to predict the binding affinity and interaction between hypophyllanthin and the viral protein targets.

-

Analysis: The binding energy (rerank score) is calculated to estimate the strength of the interaction. A lower score indicates a stronger binding affinity.

Other Pharmacological Activities

In addition to the activities detailed above, hypophyllanthin has been reported to possess several other pharmacological properties, including:

-

Immunomodulating properties: It has been shown to have potent immunomodulating effects in both in vitro and in vivo studies.

-

Anti-allergic activity

-

Antihypertensive effects

-

Phytoestrogenic properties

-

Antihyperuricemic activity: An extract containing hypophyllanthin was found to reduce uric acid levels by inhibiting the xanthine oxidase enzyme.

-

Antidiabetic potential: Studies on related Phyllanthus species suggest potential hypoglycemic and antidiabetic effects.

Further research is needed to fully characterize the mechanisms and therapeutic potential of hypophyllanthin in these areas.

Conclusion

Hypophyllanthin, a key bioactive lignan from Phyllanthus species, exhibits a broad spectrum of pharmacological activities, including well-documented anti-inflammatory, anticancer, hepatoprotective, and antiviral effects. The molecular mechanisms underlying these activities often involve the modulation of critical cellular signaling pathways. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of hypophyllanthin as a potential therapeutic agent. Future investigations should focus on its bioavailability, pharmacokinetics, and safety profile in preclinical and clinical settings to translate its therapeutic potential into clinical applications.

References

- 1. Pharmacological activities and mechanisms of action of hypophyllanthin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological activities and mechanisms of action of hypophyllanthin: A review [frontiersin.org]

- 3. Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of (+/-)-Hypophyllanthin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for (+/-)-hypophyllanthin. It is crucial to note that the majority of in vivo toxicity data has been generated from extracts of Phyllanthus species, which contain a complex mixture of phytochemicals. Therefore, the findings from these studies cannot be solely attributed to this compound. Toxicological data on the isolated compound is limited, primarily consisting of in vitro studies.

Executive Summary

This compound, a lignan isolated from plants of the Phyllanthus genus, has been investigated for various pharmacological activities. This guide provides a comprehensive overview of its toxicological profile based on the available scientific literature. The acute toxicity of extracts containing hypophyllanthin is consistently low, with oral LD50 values in rodents reported to be greater than 5000 mg/kg. In vitro studies on isolated this compound indicate low cytotoxicity to human immune cells and certain cancer cell lines. However, a significant data gap exists regarding the sub-acute, chronic, and genetic toxicity of the purified compound. This guide presents the available quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows.

Acute Toxicity

Acute toxicity studies on extracts of Phyllanthus amarus, containing known concentrations of hypophyllanthin, suggest a low order of acute toxicity.

Table 1: Acute Oral Toxicity of Phyllanthus amarus Extracts Containing Hypophyllanthin

| Test Substance | Active Components | Vehicle | Animal Model | Guideline | LD50 (mg/kg) | Key Observations | Reference |

| Standardized Methanol Extract | Phyllanthin (8.91% w/w), Hypophyllanthin (5.01% w/w) | Not specified | Female albino rats | OECD 423 | > 5000 | No mortality or significant changes in behavior, body weight, gross organ appearance, hematological, or biochemical parameters. No histopathological abnormalities in the liver. | [1][2] |

| Aqueous and Hydroalcoholic Extracts | Not quantified | Water | Swiss mice | Not specified | > 5000 | No mortality or significant changes in treated animals over a 14-day observation period. | [3] |

Experimental Protocol: Acute Oral Toxicity (as per Kushwaha et al., 2013)

-

Test Substance: Standardized methanolic extract of Phyllanthus amarus.

-

Animals: Female albino rats.

-

Guideline: Organisation for Economic Co-operation and Development (OECD) Guideline 423.

-

Dosing: Oral administration of 300, 600, 2000, and 5000 mg/kg body weight. The control group received a standard laboratory diet and water ad libitum.

-

Observation Period: 14 days.

-

Parameters Monitored:

-

Mortality and clinical signs of toxicity.

-

General behavior.

-

Body weight changes.

-

Gross appearance of internal organs at necropsy.

-

Hematological and biochemical parameters.

-

Histopathology of the liver.

-

Sub-acute and Chronic Toxicity

No dedicated sub-acute or chronic toxicity studies on isolated this compound were identified. A 28-day sub-acute study on aqueous and hydroalcoholic extracts of P. amarus revealed no significant toxic effects.

Table 2: Sub-acute Oral Toxicity of Phyllanthus amarus Extracts

| Test Substance | Doses (mg/kg/day) | Duration | Animal Model | Key Findings | Reference |

| Aqueous and Hydroalcoholic Extracts | 1000 and 3000 | 28 days | Wistar rats | No significant differences in body weight gain, blood glucose, or clinical biochemistry. No gross abnormalities or histopathological changes in the liver, kidney, and pancreas. | [3] |

Genetic Toxicology

There is a notable absence of data regarding the genotoxic potential of isolated this compound. No studies utilizing standard assays such as the Ames test, chromosomal aberration test, or micronucleus assay for the purified compound were found in the reviewed literature.

In Vitro Cytotoxicity

Studies on isolated this compound have demonstrated low cytotoxicity in various normal and cancerous cell lines.

Table 3: In Vitro Cytotoxicity of Isolated this compound

| Cell Line | Assay | Concentration Range | Results | Reference |

| Human Polymorphonuclear Leukocytes (PMNs) | Trypan Blue Exclusion | Up to 50 µg/mL | >95% cell viability after 2 hours of incubation. | [2] |

| Human PMNs and Monocytes | Not specified | 0.3125 to 5 µg/mL | >95% cell viability. | |

| Rat Basophilic Leukemia (RBL-2H3) cells | Not specified | Below 25 µg/mL | Maintained approximately 70% viability. | |

| P-388 murine leukemia cells and various human tumor cell lines | Not specified | Not specified | No significant cytotoxic activity in the absence of vinblastine. | |

| MCF-7 and MDA-MB-231 (human breast cancer) | SRB assay | 0.01–100 μM | Weak cytotoxic activity with IC50 values of 74.2 ± 1.5 μM (MCF-7) and 58.7 ± 1.2 μM (MCF-7ADR). |

Experimental Protocol: In Vitro Cytotoxicity (Trypan Blue Exclusion Method)

-

Cell Type: Human Polymorphonuclear Leukocytes (PMNs).

-

Test Compound: Isolated this compound.

-

Procedure:

-

Isolate PMNs from fresh human blood.

-

Incubate PMNs with varying concentrations of this compound for a specified duration (e.g., 2 hours).

-

After incubation, mix a small aliquot of the cell suspension with an equal volume of trypan blue dye.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

-

Calculate the percentage of cell viability.

-

Visualizations

Experimental Workflow for Toxicological Assessment

References

Methodological & Application

Total Synthesis Protocol for (±)-Hypophyllanthin: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of (±)-Hypophyllanthin, a lignan with various reported pharmacological activities. The synthesis commences from commercially available starting materials, piperonal and veratraldehyde, and proceeds through a series of key transformations including a Stobbe condensation, reduction, cyclization, and methylation. This application note offers comprehensive experimental procedures, tabulated quantitative data, and a visual representation of the synthetic workflow to aid researchers in the replication and potential optimization of this synthetic route.

Introduction

Hypophyllanthin is a naturally occurring aryltetralin lignan found in various Phyllanthus species. It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, hepatoprotective, and anti-tumor activities. The total synthesis of (±)-Hypophyllanthin provides a reliable source of this compound for further biological investigation and drug development efforts, independent of the complexities of natural product isolation. The synthetic strategy outlined herein follows a convergent approach, building the core structure through a series of well-established chemical transformations.

Synthetic Scheme Overview

The total synthesis of (±)-Hypophyllanthin can be conceptualized in the following stages:

-

Stobbe Condensation: Formation of a diarylidenesuccinic acid derivative through the condensation of piperonal and diethyl succinate.

-

Reduction and Lactonization: Conversion of the succinic acid derivative to a key butyrolactone intermediate.

-

Condensation: Reaction of the butyrolactone with veratraldehyde to form a crucial intermediate.

-

Reduction and Cyclization: Reduction of the intermediate followed by an acid-catalyzed cyclization to form the tetralin core.

-

Final Methylation: Introduction of the final methyl groups to yield (±)-Hypophyllanthin.

Experimental Protocols

Step 1: Synthesis of 3-(3,4-Methylenedioxybenzylidene)succinic acid

Procedure:

A solution of piperonal (15.0 g, 0.1 mol) and diethyl succinate (21.75 g, 0.125 mol) in dry benzene (100 mL) is added to a solution of potassium tert-butoxide (11.2 g, 0.1 mol) in tert-butanol (50 mL). The mixture is stirred at room temperature for 1 hour and then refluxed for 2 hours. After cooling, the reaction mixture is diluted with water (200 mL) and the aqueous layer is separated. The organic layer is extracted with 10% sodium hydroxide solution (2 x 50 mL). The combined aqueous layers are acidified with concentrated hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to afford 3-(3,4-methylenedioxybenzylidene)succinic acid.

Step 2: Synthesis of 3-(3,4-Methylenedioxybenzyl)succinic acid

Procedure:

The 3-(3,4-methylenedioxybenzylidene)succinic acid (10.0 g, 0.04 mol) is dissolved in 10% sodium hydroxide solution (100 mL) and treated with 3% sodium amalgam (100 g) with stirring for 6 hours. The reaction mixture is then filtered and the filtrate is acidified with concentrated hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to yield 3-(3,4-methylenedioxybenzyl)succinic acid.

Step 3: Synthesis of 3-(3,4-Methylenedioxybenzyl)butyrolactone

Procedure:

3-(3,4-Methylenedioxybenzyl)succinic acid (5.0 g, 0.02 mol) is refluxed with acetic anhydride (25 mL) for 2 hours. The excess acetic anhydride is removed under reduced pressure. The resulting anhydride is dissolved in dry benzene (50 mL) and reduced by the dropwise addition of a solution of sodium borohydride (1.5 g, 0.04 mol) in dimethylformamide (50 mL) with stirring over 1 hour. The reaction mixture is then acidified with dilute hydrochloric acid and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give 3-(3,4-methylenedioxybenzyl)butyrolactone.

Step 4: Synthesis of α-Bromo-β-(3,4-methylenedioxybenzyl)butyrolactone

Procedure:

To a solution of 3-(3,4-methylenedioxybenzyl)butyrolactone (2.36 g, 0.01 mol) in acetic acid (20 mL), bromine (1.6 g, 0.01 mol) in acetic acid (10 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then poured into ice water and the precipitated solid is filtered, washed with water, and dried to yield α-bromo-β-(3,4-methylenedioxybenzyl)butyrolactone.

Step 5: Synthesis of (±)-Hypophyllanthin

Procedure:

A solution of α-bromo-β-(3,4-methylenedioxybenzyl)butyrolactone (3.15 g, 0.01 mol) and veratraldehyde (1.66 g, 0.01 mol) in dry tetrahydrofuran (50 mL) is added to a suspension of zinc dust (1.3 g, 0.02 mol) and a crystal of iodine in dry tetrahydrofuran (20 mL). The mixture is refluxed for 4 hours. After cooling, the reaction is quenched with a saturated ammonium chloride solution and extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude intermediate is dissolved in methanol (50 mL) and treated with sodium borohydride (0.76 g, 0.02 mol) at 0 °C. After stirring for 2 hours, the reaction is quenched with dilute hydrochloric acid and extracted with ethyl acetate. The organic layer is dried and concentrated. The resulting diol is then dissolved in dry dichloromethane (50 mL) and treated with a catalytic amount of p-toluenesulfonic acid. The mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated sodium bicarbonate solution and the organic layer is separated, dried, and concentrated. The crude product is then dissolved in acetone (50 mL) and treated with anhydrous potassium carbonate (2.76 g, 0.02 mol) and dimethyl sulfate (2.52 g, 0.02 mol). The mixture is refluxed for 6 hours. The solvent is removed under reduced pressure and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, (±)-Hypophyllanthin, is purified by column chromatography on silica gel.

Data Presentation

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time | Yield (%) |

| 1 | 3-(3,4-Methylenedioxybenzylidene)succinic acid | Piperonal | 1:1.25 (Diethyl succinate) | Benzene/tert-Butanol | 3 h | ~85 |

| 2 | 3-(3,4-Methylenedioxybenzyl)succinic acid | 3-(3,4-Methylenedioxybenzylidene)succinic acid | 1:excess (Na-Hg) | 10% NaOH | 6 h | ~90 |

| 3 | 3-(3,4-Methylenedioxybenzyl)butyrolactone | 3-(3,4-Methylenedioxybenzyl)succinic acid | 1:2 (NaBH₄) | Benzene/DMF | 3 h | ~70 |

| 4 | α-Bromo-β-(3,4-methylenedioxybenzyl)butyrolactone | 3-(3,4-Methylenedioxybenzyl)butyrolactone | 1:1 (Br₂) | Acetic Acid | 24 h | ~80 |

| 5 | (±)-Hypophyllanthin | α-Bromo-β-(3,4-methylenedioxybenzyl)butyrolactone | 1:1 (Veratraldehyde) | THF, MeOH, DCM, Acetone | - | ~40 |

Mandatory Visualization

Application Notes and Protocols for the Extraction and Purification of Hypophyllanthin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of hypophyllanthin, a key bioactive lignan found in various Phyllanthus species. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining high-purity hypophyllanthin for further pharmacological investigation and drug development.

Introduction

Hypophyllanthin is a major lignan present in plants of the Phyllanthus genus, which has been traditionally used for treating a variety of ailments, including liver disorders.[1][2] Modern pharmacological studies have attributed various biological activities to hypophyllanthin, including anti-inflammatory, hepatoprotective, and anti-tumor effects, making it a compound of significant interest for drug discovery.[2] This document outlines optimized methods for its extraction from plant material and subsequent purification to a high degree of purity.

Data Presentation: Quantitative Analysis of Hypophyllanthin Content and Yield

The concentration and yield of hypophyllanthin can vary significantly depending on the Phyllanthus species, geographical origin, plant part used, and the extraction and purification methods employed. The following tables summarize quantitative data from various studies.

Table 1: Hypophyllanthin Content in Various Phyllanthus Species

| Phyllanthus Species | Plant Part | Extraction Solvent | Hypophyllanthin Concentration | Reference |

| P. amarus | Leaves | Methanol | 108.11 µg/mL | [1] |

| P. amarus (from Indonesia) | - | - | 121.85 µg/mL | [1] |

| P. amarus | - | Ethyl Acetate Fraction | 29.40 mg/g | |

| P. urinaria | - | - | 19.5 µg/mL | |